molecular formula C5H5BrO3 B1278196 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one CAS No. 80715-22-6

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

Cat. No. B1278196
CAS RN: 80715-22-6
M. Wt: 193 g/mol
InChI Key: GWFALVUXAGYMHR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Br) is a chemical compound that has been studied for its potential use in various synthetic applications. It is known for its reactivity with secondary amines to produce tertiary amines, which can be useful in the synthesis of antibacterial agents, as well as its ability to form quaternary ammonium salts and ring-opened compounds as by-products . The compound has also been investigated for its spectroscopic and structural properties using quantum chemical simulations, which provide insights into its molecular shape, size, and reactive centers .

Synthesis Analysis

The synthesis of DMDO-Br and related compounds has been explored in several studies. For instance, 6-Bromomethyl-4H-1,3-dioxin, a compound with similar reactivity, has been prepared from allyl iodide and used in the construction of various heterocycles and carbocycles, demonstrating the versatility of bromomethyl dioxolone derivatives in organic synthesis . Additionally, 3-Bromopropenyl methylcarbonate has been reacted with aldehydes to produce 5-vinyl-1,3-dioxolan-2-ones, showcasing another approach to synthesizing substituted dioxolones .

Molecular Structure Analysis

The molecular structure of DMDO-Br has been characterized using spectroscopic methods such as FTIR and FT-Raman, as well as quantum chemical simulations. These studies have optimized the geometry of the compound and analyzed its electron density and molecular electrostatic potential surfaces, providing detailed information on its structural parameters and reactive sites .

Chemical Reactions Analysis

DMDO-Br is known to react with secondary amines to form tertiary amines, which can be used in the synthesis of antibacterial agents. The kinetics and mechanisms of these reactions have been studied, revealing the formation of various by-products and proposing methods to suppress their formation to obtain the desired tertiary amine . The reactivity of DMDO-Br with carboxylic acids has also been investigated, showing its potential as a fluorescence derivatization reagent for high-performance liquid chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMDO-Br and related compounds have been studied through spectroscopic methods and structural investigations. For example, the structure and conformational analysis of bis(bromomethyl)-substituted 1,3-dioxanes have been performed using NMR spectroscopy and X-ray analysis, providing insights into their conformational behavior and interconversion barriers . These studies contribute to a better understanding of the physical and chemical characteristics of bromomethyl dioxolone derivatives.

Scientific Research Applications

Spectroscopic and Structural Investigations

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one has been studied using FTIR and FT-Raman spectroscopy. Structural parameters were optimized using quantum chemical simulations to characterize various properties such as molecular shape, size, and reactive centers. This research aids in understanding the compound's electronic structure and reactivity (Carthigayan et al., 2014).

Synthesis of Antibiotics

This compound has been used in the synthesis of Lenampicillium hydrochloride, an antibiotic, demonstrating its utility in pharmaceutical chemistry (Xiao Xu-hui, 2004).

Reactivity in Chemical Synthesis

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one has been employed as a synthetic equivalent of 3-arylhydroxyacetone enolate in the indium-promoted allylation reaction. This highlights its potential in organic synthesis and the creation of arylated products (Bigovic et al., 2013).

Kinetic Studies in Antibacterial Agent Synthesis

The compound has been central in studying the kinetics and mechanism of reactions for synthesizing antibacterial agents, providing insights into optimizing such reactions for better yields (Nishida et al., 1994).

Polymer Synthesis and Characterization

Its derivatives have been used in synthesizing polymers with high water absorption capacity, indicating its importance in material science (Kumar & Negi, 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It can also include information on safe handling and disposal procedures.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in industry or medicine, or ways the compound’s synthesis could be improved.


properties

IUPAC Name

4-(bromomethyl)-5-methyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFALVUXAGYMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444679
Record name 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

CAS RN

80715-22-6
Record name 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
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Synthesis routes and methods I

Procedure details

To 403 mg of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one and 525 mg of sodium bromide was added 0.8 ml of anhydrous N,N-dimethylformamide, followed by at room temperature for 1.5 hours. To the reaction solution was added 1.2 ml anhydrous acetone, the mixture was further stirred at room temperature for 1 hour, and then insolubles were removed by filtration. Insolubles were washed three times with 0.8 ml of anhydrous acetone, and the resulting pale yellow solution was used in the next reaction.
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,5-Dimethyl-1,3-dioxolene-2-one (11.4 g) was mixed with N-bromosuccinimide (19.6 g) and 2,2-azobis(2-methylpropionitrile) (0.5 g) in freshly distilled carbon tetrachloride (350 mL) and refluxed for 6 hours under an argon atmosphere. The reaction mixture was cooled in an ice bath after reflux and the precipitate formed was filtered off. The tiltrate was washed with water and brine, and dried over sodium sulfate. The solvent was evaporated to yield a yellow oil (20.54 g) which was distilled to obtain the pure monobromomethyl compound as a light yellow oil (11.86 g, 54%), bp 93° C. at 0.45 mm; 1H NMR (CDCl3) δ2.15 (s, 3H), 4.21 (S, 2H); IR (film) 1820, 1728, 1392, 1201, 1236, 768 cm-1.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

2.08 g of 4,5-dimethyl-1,3-dioxol-2-one was dissolved in 24 mL of benzene, to which 3.25 g of N-bromosuccinimide and 86 mg of 2,2′-azobis(isobutyronitrile) were added at room temperature, and this mixture was stirred for 30 minutes while heating it under reflux. The reaction mixture was cooled to room temperature, and consequently, a solution of 4-bromomethyl-5-methyl-1,3-dioxol-2-one in benzene was obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3.42 g of 4,5-dimethyl-1,3-dioxolen-2-one [compound of formula (III') in which R is methyl, prepared in accordance with the procedure described in Tetrahedron Letters, pages 1701-1704, (1972)] was dissolved in 150 ml of carbon tetrachloride. To the solution were added 5.34 g of N-bromosuccinimide and a catalytic amount of α,α'-azobisisobutyronitrile. The mixture was heated under reflux for 15 minutes. The reaction mixture was cooled with ice, and the insoluble materials were removed by filtration. The filtrate was concentrated under reduced pressure to give a syrupy residue. The residue was distilled under reduced pressure, and a fraction having a boiling point of 115° to 120° C./5 mmHg was recovered. Thus, 4.2 g (yield 73%) of the captioned compound having the following properties was obtained as a colorless liquid.
Quantity
3.42 g
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.34 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
73%

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 3
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 4
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

Citations

For This Compound
25
Citations
K Carthigayan, V Arjunan, R Anitha, S Periandy… - Journal of Molecular …, 2014 - Elsevier
The FTIR and FT-Raman spectra of 4-bromomethyl-5-methyl-1,3-dioxol-2-one and 4,5-bis(bromomethyl)-1,3-dioxol-2-one have been recorded in the regions 4000–400 and 4000–100 …
Number of citations: 9 www.sciencedirect.com
T FUJII, H NISHIDA, Y ABIRU… - Chemical and …, 1995 - jstage.jst.go.jp
Diisopropylamine (DIPA), N, N-diisopropylethylamine (DIPEA), tributylamine (TNBA) and 7-(1-piperazinyl)-4-quinolone-3-carboxylic acid (2) were titrated in water-dimethylformamide (…
Number of citations: 30 www.jstage.jst.go.jp
H Nishida, T Fujii, Y Abiru, K Yatsuki… - Bulletin of the …, 1994 - journal.csj.jp
When a tertiary amine (4,NM441) is synthesized from 4-bromomethyl-5-methyl-1,3-dioxol-2-one (DMDO-Br) and a secondary amine (3,NM394) in N,N-dimethylformamide (DMF), the …
Number of citations: 5 www.journal.csj.jp
M Alpegiani, F Zarini, E Perrone - Synthetic communications, 1992 - Taylor & Francis
A practical and efficient conversion of 4-bromomethyl-5-methyl-1, 3-dioxol-2-one 1 into the corresponding carbinol 2, a useful building block for the preparation of prodrugs, is reported. …
Number of citations: 19 www.tandfonline.com
N Kakeya, S NISHIZAWA, KENI NISHIMURA… - The Journal of …, 1985 - jstage.jst.go.jp
Results In Vitro Antibacterial Activity The in vitro antibacterial activity of the parent drug KY-087 was compared with that of the widely used oral cephalosporins, ie, cefaclor (CCL) and …
Number of citations: 35 www.jstage.jst.go.jp
SM Rahmathullah, JE Hall, BC Bender… - journal of medicinal …, 1999 - ACS Publications
Syntheses of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan (1) under mild conditions and their evaluation as prodrugs against Pneumocystis carinii pneumonia (PCP) …
Number of citations: 122 pubs.acs.org
J Rautio, J Leppänen, M Lehtonen, K Laine… - Bioorganic & Medicinal …, 2010 - Elsevier
Compound 1 is an investigational, nanomolar inhibitor of catechol-O-methyltransferase (COMT) that suffers from poor oral bioavailability, most probably due to its low lipophilicity …
Number of citations: 17 www.sciencedirect.com
P Wang, Q Zhu, Y Wang, G Zeng, J Zhu, C Zhu - Chinese Chemical Letters, 2021 - Elsevier
The σ-bond activation by main group element has received enormous attention from theoretical and experimental chemists. Here, the reaction of C–X (X = Cl, Br, I) bonds in benzyl and …
Number of citations: 6 www.sciencedirect.com
S Sivaprakash, S Prakash, S Mohan, SP Jose - Heliyon, 2019 - cell.com
Quantum chemical calculations on energy and molecular structure of 2-amino-3-methyl-5-nitropyridine (2A3M5NP) have been attempted by implementing DFT/B3LYP method using 6-…
Number of citations: 18 www.cell.com
C Boyer-Joubert, E Lorthiois, F Moreau… - Annual Reports in …, 2003 - books.google.com
A significant increase in the number of new therapeutic chemical and biological entities was observed in 2002 compared to 2001 (33 vs 25)(1-6). From the 31 NCEs and 2 NBES …
Number of citations: 0 books.google.com

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